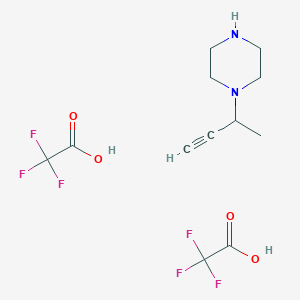
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C8H14N2.2C2HF3O2. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical research applications .
准备方法
The synthesis of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) typically involves the reaction of piperazine with but-3-yn-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The product is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high efficiency .
化学反应分析
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
科学研究应用
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
相似化合物的比较
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) can be compared with other similar compounds, such as:
1-(But-3-yn-2-yl)piperazine: The parent compound without the trifluoroacetic acid salt.
1-(But-3-yn-2-yl)piperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(But-3-yn-2-yl)morpholine: A compound with a morpholine ring instead of a piperazine ring.
The uniqueness of 1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) lies in its specific chemical structure and the presence of the trifluoroacetic acid salt, which can influence its reactivity and interactions in various applications .
生物活性
1-(But-3-yn-2-yl)piperazine, bis(trifluoroacetic acid) is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a but-3-yn-2-yl group and is associated with two trifluoroacetic acid moieties. The presence of the trifluoroacetic acid enhances solubility and stability in biological systems, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing piperazine derivatives often exhibit a range of biological activities, including:
- Antidepressant Effects : Some piperazine derivatives have shown promising antidepressant activity without significant side effects on physical activity. This suggests that similar compounds may also possess mood-enhancing properties .
- Antimicrobial Activity : Various studies have demonstrated that piperazine derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds with electron-donor groups have enhanced anthelminthic effects, while those with nitro groups show increased antibacterial properties .
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of piperazine derivatives, several compounds were tested against multidrug-resistant strains. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against resistant strains like Staphylococcus aureus and Mycobacterium abscessus. Notably, the compound demonstrated potent activity against Mycobacterium tuberculosis, with MIC values of 0.5–1.0 μg/mL .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 4–8 | Antibacterial |
| Compound B | 0.5–1.0 | Antitubercular |
| Compound C | 7.81–15.62 | Antifungal |
Study 2: Pharmacokinetic Properties
Another investigation focused on the pharmacokinetic profile of a related piperazine derivative in Sprague-Dawley rats. The study revealed moderate exposure with a maximum concentration (C_max) of 592 ± 62 mg/mL and a bioavailability (F) of 31.8% after oral administration .
| Parameter | Value |
|---|---|
| C_max (mg/mL) | 592 ± 62 |
| Bioavailability (%) | 31.8 |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
The biological activity of piperazine derivatives is often attributed to their ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, some studies suggest that these compounds may act as agonists or antagonists at dopamine receptors, contributing to their antidepressant effects .
属性
分子式 |
C12H16F6N2O4 |
|---|---|
分子量 |
366.26 g/mol |
IUPAC 名称 |
1-but-3-yn-2-ylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2.2C2HF3O2/c1-3-8(2)10-6-4-9-5-7-10;2*3-2(4,5)1(6)7/h1,8-9H,4-7H2,2H3;2*(H,6,7) |
InChI 键 |
ASLVDTWGGGVLBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C#C)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















